Benzyl phenyl hydrogen phosphate
Overview
Description
Benzyl phenyl hydrogen phosphate is an organophosphorus compound characterized by the presence of both benzyl and phenyl groups attached to a phosphate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl phenyl hydrogen phosphate can be synthesized through several methods. One common approach involves the reaction of benzyl alcohol with phenyl phosphorodichloridate in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: Benzyl phenyl hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzyl phenyl phosphate.
Reduction: Reduction reactions can convert it to benzyl phenyl phosphite.
Substitution: Nucleophilic substitution reactions can replace the benzyl or phenyl groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.
Major Products Formed:
Oxidation: Benzyl phenyl phosphate.
Reduction: Benzyl phenyl phosphite.
Substitution: Various substituted benzyl or phenyl phosphates.
Scientific Research Applications
Benzyl phenyl hydrogen phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Research explores its potential as a drug intermediate and in the development of novel pharmaceuticals.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of benzyl phenyl hydrogen phosphate involves its interaction with various molecular targets. In biochemical applications, it can act as an inhibitor of certain enzymes by binding to their active sites. The phosphate group plays a crucial role in these interactions, often forming hydrogen bonds and electrostatic interactions with amino acid residues in the enzyme’s active site.
Comparison with Similar Compounds
- Benzyl phosphate
- Phenyl phosphate
- Benzyl phenyl phosphite
Comparison: Benzyl phenyl hydrogen phosphate is unique due to the presence of both benzyl and phenyl groups, which confer distinct chemical properties compared to its analogs. For instance, benzyl phosphate lacks the aromatic phenyl group, while phenyl phosphate lacks the benzyl group. Benzyl phenyl phosphite, on the other hand, has a different oxidation state of phosphorus, leading to variations in reactivity and applications.
Properties
IUPAC Name |
benzyl phenyl hydrogen phosphate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13O4P/c14-18(15,17-13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1-10H,11H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSJWBTXLLVXLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COP(=O)(O)OC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13O4P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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